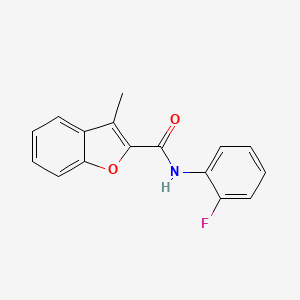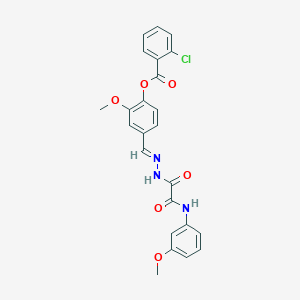![molecular formula C27H19BrClN3O4 B12014316 [4-bromo-2-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12014316.png)
[4-bromo-2-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with a unique structure It combines a brominated phenyl group with a naphthalene-derived hydrazine moiety, connected via a double bond The chlorobenzoate group further enhances its chemical diversity
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves Suzuki–Miyaura cross-coupling, which joins two fragments using a palladium catalyst. In this case, the boron reagent plays a crucial role. Boron-based organotrifluoroborate salts are often employed as the organoboron reagent . The reaction proceeds as follows:
Boron reagent+Aryl halidePd catalystDesired product
Industrial Production:: Industrial-scale production typically involves optimizing the reaction conditions, scaling up the process, and ensuring high yields. Detailed industrial methods would require proprietary information from manufacturers.
Analyse Chemischer Reaktionen
Reactions::
Suzuki–Miyaura Coupling: As mentioned earlier, this compound is synthesized via Suzuki–Miyaura coupling. It undergoes carbon–carbon bond formation, connecting the brominated phenyl and naphthalene-derived hydrazine fragments.
Other Reactions: Further studies explore its behavior in oxidation, reduction, and substitution reactions.
Palladium Catalyst: Used in Suzuki–Miyaura coupling.
Aryl Halides: React with the boron reagent.
Base: Facilitates the coupling reaction.
Major Products:: The major product is the desired compound itself, with the specified structure.
Wissenschaftliche Forschungsanwendungen
Researchers have investigated this compound’s applications in:
Medicine: Potential as a drug candidate due to its unique structure.
Chemistry: As a versatile building block for synthesizing other complex molecules.
Industry: Possible use in materials science or specialty chemicals.
Wirkmechanismus
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Eigenschaften
Molekularformel |
C27H19BrClN3O4 |
|---|---|
Molekulargewicht |
564.8 g/mol |
IUPAC-Name |
[4-bromo-2-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C27H19BrClN3O4/c28-20-10-13-24(36-27(35)18-8-11-21(29)12-9-18)19(14-20)15-31-32-25(33)16-30-26(34)23-7-3-5-17-4-1-2-6-22(17)23/h1-15H,16H2,(H,30,34)(H,32,33)/b31-15+ |
InChI-Schlüssel |
AYMLONIDKSYNNF-IBBHUPRXSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12014249.png)


![N-(2-ethylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014267.png)
![(5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014271.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12014274.png)
![(2E)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12014279.png)

![[4-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12014287.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-chlorobenzohydrazide](/img/structure/B12014297.png)
![N-(4-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12014304.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014306.png)
